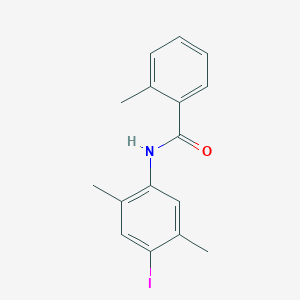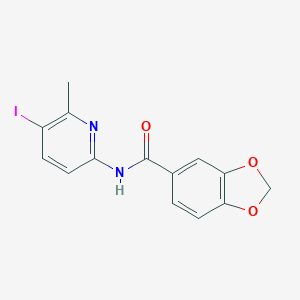![molecular formula C18H21N3O3S B244657 N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244657.png)
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide, also known as MPB, is a chemical compound that has been extensively studied for its potential use in scientific research. MPB belongs to the class of benzamide derivatives, which are known for their diverse biological activities. The compound has been shown to exhibit a wide range of biochemical and physiological effects, making it an attractive candidate for further investigation.
作用機序
The mechanism of action of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases. These enzymes are involved in various biological processes, including inflammation and cancer progression. By inhibiting their activity, N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide may be able to exert its therapeutic effects.
Biochemical and Physiological Effects:
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6. N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has also been shown to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo. In addition, the compound has been shown to have anti-viral activity against a variety of viruses, including HIV-1 and herpes simplex virus.
実験室実験の利点と制限
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. In addition, N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to have a wide range of biological activities, making it a versatile tool for investigating various biological processes.
However, there are also some limitations to the use of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in lab experiments. The compound can be toxic at high concentrations, which may limit its use in certain assays. In addition, the mechanism of action of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is not fully understood, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide. One area of interest is the development of new therapeutics based on the compound. N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has shown promise as a potential treatment for various diseases, including cancer and neurodegenerative diseases. Further research is needed to fully understand the therapeutic potential of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide and to develop new drugs based on the compound.
Another area of interest is the elucidation of the mechanism of action of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide. Despite extensive research, the precise mechanism by which the compound exerts its biological effects is not fully understood. Further studies are needed to fully elucidate the mechanism of action of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide and to identify potential targets for drug development.
Finally, there is a need for further studies on the toxicity and safety of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide. While the compound has shown promise as a potential therapeutic agent, its toxicity at high concentrations may limit its use in certain applications. Further studies are needed to fully understand the toxicity and safety profile of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide and to identify potential side effects of the compound.
合成法
The synthesis of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been described in the literature. The compound can be prepared by reacting 4-(methylsulfonyl)-1-piperazine with 4-aminobenzamide in the presence of a suitable catalyst. The resulting product can be purified by various methods, including column chromatography and recrystallization.
科学的研究の応用
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been studied for its potential use in a variety of scientific research applications. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new therapeutics. N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
分子式 |
C18H21N3O3S |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H21N3O3S/c1-25(23,24)21-13-11-20(12-14-21)17-9-7-16(8-10-17)19-18(22)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,19,22) |
InChIキー |
MBZLWGBIORLZJJ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
正規SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
溶解性 |
1 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244577.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244578.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244580.png)



![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244585.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244587.png)
![N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244588.png)

![N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244596.png)
